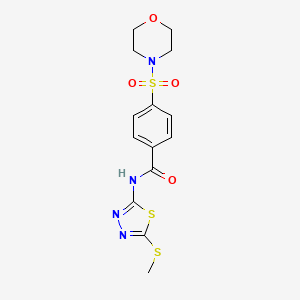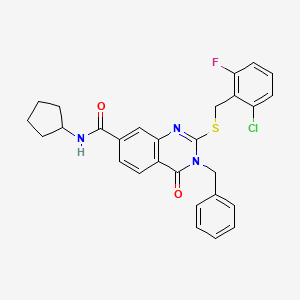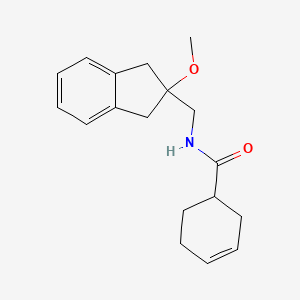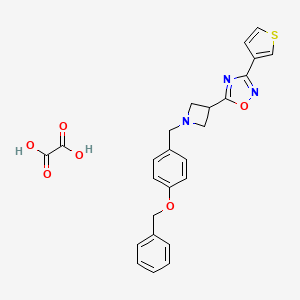
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is an organic compound known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound, with a complex molecular structure, has garnered interest due to its unique properties and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves a multi-step process. Starting from readily available raw materials, the initial step typically involves the formation of the 1,3,4-thiadiazole ring. This is followed by the introduction of the methylthio group at the 5-position. The next step involves the sulfonylation of morpholine, a reaction requiring careful control of conditions such as temperature and pH to ensure high yield and purity. The final step in the synthesis is the coupling of the thiadiazole and morpholine derivatives to the benzamide backbone, often using a coupling agent like EDCI or DCC in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to enhance efficiency and reproducibility. Optimized reaction conditions and the use of catalysts may further improve the overall yield and reduce production costs. Quality control measures, including chromatography and spectroscopic techniques, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to introduce additional functional groups or to alter its chemical properties.
Reduction: : Reduction reactions can modify its structure by removing specific groups, changing its reactivity.
Common Reagents and Conditions
Common reagents include strong oxidizers like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The products of these reactions vary depending on the reagents and conditions used. Oxidation may yield sulfoxides or sulfones, while reduction could result in the removal of specific substituents, leading to a simplified structure. Substitution reactions can introduce a wide range of functional groups, expanding the compound's utility in different applications.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is used as a reagent in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors allows researchers to investigate cellular processes and pathways, contributing to the understanding of fundamental biological mechanisms.
Medicine
In medicine, preliminary studies suggest that this compound may have therapeutic potential. It is being explored for its ability to modulate biochemical pathways involved in diseases such as cancer and inflammatory disorders. Further research is needed to confirm its efficacy and safety.
Industry
Industrial applications include its use in the development of advanced materials with specific properties, such as enhanced strength or conductivity. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide exerts its effects is complex and involves interactions with multiple molecular targets. It can bind to specific enzymes, altering their activity and thereby influencing cellular pathways. For instance, its interaction with kinases or phosphatases can modulate signaling pathways involved in cell growth and apoptosis. Additionally, its sulfonamide group may enable it to interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide
N-(5-Chloro-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Uniqueness
What sets N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide apart is its combination of the methylthio group and the morpholinosulfonyl moiety
Conclusion
This compound is a compound of significant interest due to its versatility and potential across various scientific disciplines. Its unique structure and reactivity make it a valuable tool in research and industrial applications, warranting further exploration and development.
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S3/c1-23-14-17-16-13(24-14)15-12(19)10-2-4-11(5-3-10)25(20,21)18-6-8-22-9-7-18/h2-5H,6-9H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNKXLVORRKBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2822135.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile](/img/structure/B2822136.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2822137.png)
![2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2822138.png)
![N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2822139.png)


![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2822147.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B2822148.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2822149.png)
![Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate](/img/structure/B2822150.png)

